Amlodipine benzoate is a pharmaceutical compound primarily used as a long-acting calcium channel blocker, effectively managing hypertension and angina. The compound is derived from amlodipine, which was patented in 1982 and approved for medical use in 1990. Amlodipine benzoate is recognized for its ability to inhibit calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure .
Amlodipine benzoate is classified under the following categories:
The synthesis of amlodipine benzoate can be achieved through various methods, including:
The molecular structure of amlodipine benzoate can be represented as follows:
The compound exhibits a complex structure with multiple functional groups contributing to its pharmacological activity. Key features include:
Amlodipine benzoate undergoes several chemical reactions relevant to its pharmacological activity:
The efficacy of amlodipine benzoate as a calcium channel blocker is attributed to its ability to stabilize the inactive state of calcium channels, thereby reducing muscle contraction and promoting vasodilation.
Amlodipine benzoate acts primarily by inhibiting calcium ion influx through L-type calcium channels located in vascular smooth muscle and cardiac muscle cells. This inhibition leads to:
Pharmacokinetic studies indicate that amlodipine has a bioavailability of 64–90% with an elimination half-life ranging from 30 to 50 hours, allowing for once-daily dosing .
Characterization techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to assess purity and structural integrity during synthesis .
Amlodipine benzoate is primarily utilized in clinical settings for:
Additionally, research continues into its potential neuroprotective effects and applications in other cardiovascular conditions due to its mechanism of action on calcium channels .
The synthesis of amlodipine benzoate hinges on strategic functionalization of the 1,4-dihydropyridine (1,4-DHP) core. Industrial processes employ protected intermediates to mitigate side reactions during esterification. The trityl protection strategy enables selective aminoethyl side chain modification: 2-(Tritylamino)ethanol reacts with ethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate under reflux in toluene, yielding the trityl-protected amlodipine precursor [1]. Subsequent acid-catalyzed deprotection (using HCl/ethanol) liberates the primary amine, achieving 85-92% purity before salt formation [1] [9]. Alternative BOC (tert-butyloxycarbonyl) protection offers milder deprotection conditions; reacting amlodipine free base with di-tert-butyl dicarbonate generates BOC-amlodipine, which undergoes esterification without racemization. Deprotection with trifluoroacetic acid followed by benzoic acid neutralization affords the target salt in 78% yield [2].
Table 1: Protection Group Strategies for Amlodipine Synthesis
Protection Group | Reaction Conditions | Deprotection Method | Yield (%) | Key Advantage |
---|---|---|---|---|
Trityl | Toluene reflux, 110°C, 12h | 6M HCl/EtOH, 25°C, 2h | 82 | High crystallinity |
BOC | THF, 25°C, 2h | TFA/CH₂Cl₂, 0°C, 30min | 78 | Mild conditions, minimal racemization |
Phthaloyl | Chloroform, reflux, 8h | Methylamine/H₂O, 50°C, 6h | 68 | Easy filtration |
Notably, Hantzsch ester variations optimize the 1,4-DHP ring closure: Ethyl 3-aminocrotonate and 2-chlorobenzaldehyde condense with ethyl 4-(protected-aminoethoxy)acetoacetate in isopropanol at 60°C. This one-pot cyclization achieves 90% conversion when catalyzed by cerium(III) chloride, which suppresses enol ether byproducts [5] [9].
Chiral resolution remains dominant for S-(-)-amlodipine benzoate, though asymmetric catalysis shows promise. Diastereomeric crystallization using L-(+)-tartaric acid in isopropyl alcohol/water (70:30) yields S-(-)-amlodipine tartrate with 99.5% ee. Key parameters include:
An alternative catalytic route employs N-heterocyclic carbene (NHC)-palladium complexes for enantioselective C-N coupling. Ethyl 2-(benzylamino)acetate reacts with 2-(chloromethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate under Pd/(S)-BINAP catalysis (1 mol%), achieving 88% ee at -20°C in THF [6] [8]. Recent advances leverage organocatalysts for iminium-activated cyclizations; Jørgensen-Hayashi’s catalyst (5 mol%) induces enantioselective ring closure of dialdehyde precursors, yielding R-amlodipine analogs in 76% ee [8].
Table 2: Enantioselective Synthesis Methods for S-(-)-Amlodipine
Method | Catalyst/Resolving Agent | Solvent System | ee (%) | Yield (%) |
---|---|---|---|---|
Tartrate Resolution | L-(+)-Tartaric acid | iPrOH/H₂O | 99.5 | 52 |
Pd-Catalyzed C-N Coupling | Pd/(S)-BINAP | THF | 88 | 67 |
Organocatalytic Cyclization | Jørgensen-Hayashi catalyst | CHCl₃/EtOAc (1:1) | 76 | 71 |
Amlodipine benzoate synthesis generates characteristic impurities classified as:
HPLC-UV/MS profiling identifies key byproducts:
Table 3: Major Amlodipine Benzoate Impurities and Origins
Impurity | CAS Number | Type | Origin |
---|---|---|---|
R-(+)-Amlodipine | 103129-81-3 | Enantiomeric | Incomplete resolution |
Azido Impurity | 88150-46-3 | Process-related | Diazotization side reaction |
N-Formyl Amlodipine | 93848-81-8 | Degradation | Formic acid contamination |
EP Impurity D (Phthalimido) | 113994-41-5 | Process-related | Incomplete deprotection |
EP Impurity G (Pyridine) | 43067-01-2 | Degradation | Photooxidation of DHP ring |
Benzoate salt formation benefits from solvent reduction and benign reaction media. Ethanol/water crystallization replaces dichloromethane: Amlodipine free base and benzoic acid (1:1 molar ratio) dissolve in warm ethanol (50°C), followed by water addition (anti-solvent). This achieves 98% yield with <0.1% residual solvents [9]. Catalytic benzoic acid activation via N,N'-carbonyldiimidazole (0.05 eq) in ethyl acetate reduces reaction temperature to 25°C, cutting energy use by 40% versus traditional methods [2].
Chromatographic analysis exemplifies sustainability:
Metrics confirm eco-efficiency:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0